N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide
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Overview
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring and the dimethoxyphenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the dimethoxyphenyl and methylsulfanylbenzamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl or methylsulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and dimethoxyphenyl group play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity or disrupt cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
- 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol
- 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is unique due to the presence of both the dimethoxyphenyl and methylsulfanylbenzamide groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a therapeutic agent compared to other similar oxadiazole derivatives.
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-7-12(8-14(10-13)24-2)17-20-21-18(25-17)19-16(22)11-5-4-6-15(9-11)26-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUNPQRKCWAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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